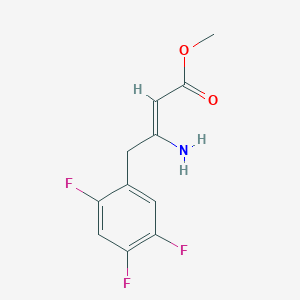
(Z)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate
Overview
Description
(Z)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate is a useful research compound. Its molecular formula is C11H10F3NO2 and its molecular weight is 245.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Z)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
This compound has been used in the synthesis of heterocyclic systems, such as the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones. These compounds are significant in medicinal chemistry for their potential biological activities (Selič, Grdadolnik, & Stanovnik, 1997).
It has been used in the synthesis of 3-Fluorofuran-2(5H)-ones, demonstrating its utility in creating fluorinated compounds, which are important in the development of pharmaceuticals and agrochemicals (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).
The compound has been involved in regioselective catalyzed addition reactions with proton-donor reagents to cyclopropene carboxylate esters, illustrating its role in producing diverse chemical structures (Shapiro, Protopopova, & Nefedov, 1988).
Its derivatives have been studied for their potential as anticancer drugs. Amino acetate functionalized Schiff base organotin(IV) complexes, derived from similar compounds, have shown significant cytotoxicity against various human tumor cell lines (Basu Baul, Basu, Vos, & Linden, 2009).
Additionally, it has been employed in unusual β,β′-coupling and β-alkylation reactions, further emphasizing its versatility in organic synthesis (Hajduch & Paleta, 2011).
properties
IUPAC Name |
methyl (Z)-3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12/h3-5H,2,15H2,1H3/b7-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJLQAJESSUVAA-DAXSKMNVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(CC1=CC(=C(C=C1F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(/CC1=CC(=C(C=C1F)F)F)\N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



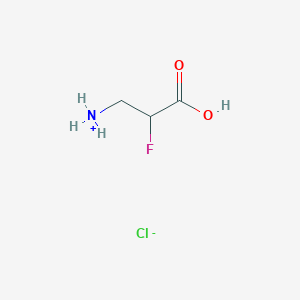
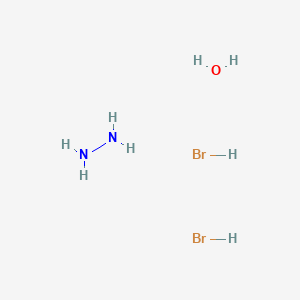
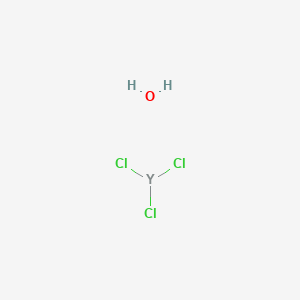

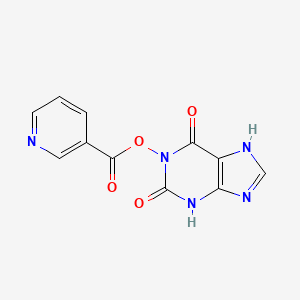
![Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester](/img/structure/B7949424.png)
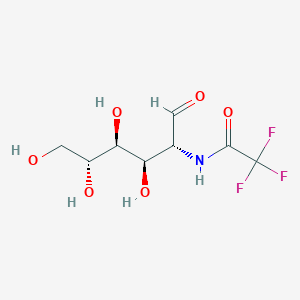
![4-[2-(4-Carboxyphenyl)ethenyl]benzoic acid](/img/structure/B7949436.png)
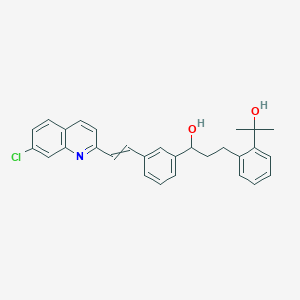
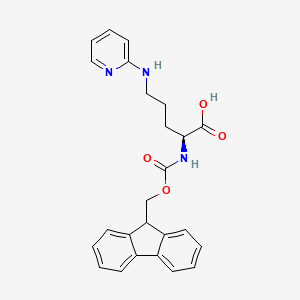
![tert-butyl N-[4-(morpholine-4-carbonyl)-1,1-dioxothian-4-yl]carbamate](/img/structure/B7949465.png)


![(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B7949502.png)